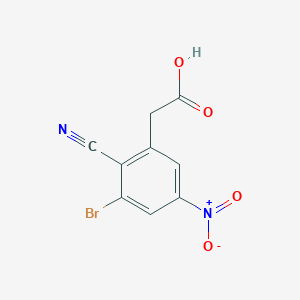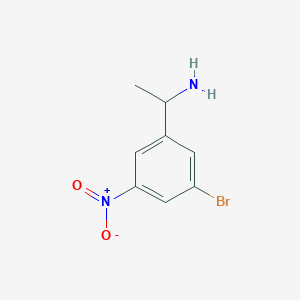
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Descripción general
Descripción
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is a versatile organoboron compound widely used in organic synthesis. Its unique structure, featuring a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group, makes it valuable for various chemical transformations. This compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of Vinyl Boronic Acid: The protected intermediate undergoes a hydroboration reaction with a boron source, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or rhodium.
Oxidation: The resulting boronate ester is oxidized to the corresponding boronic acid using an oxidizing agent like hydrogen peroxide or sodium perborate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under mild conditions using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, acetic acid.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boranes.
Substitution: Deprotected alcohols.
Aplicaciones Científicas De Investigación
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.
Industry: Applied in the production of materials for electronic devices and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
- (E)-3-(Hydroxyprop-1-en-1-yl)boronic acid
- (E)-3-(Methoxyprop-1-en-1-yl)boronic acid
- (E)-3-(Ethoxyprop-1-en-1-yl)boronic acid
Comparison: (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in reactions. This protection allows for selective deprotection and subsequent functionalization, making it more versatile compared to its analogs .
Propiedades
IUPAC Name |
[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOUNRQWZVVAKC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)



![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)


